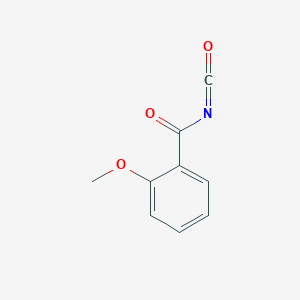

2-Methoxybenzoyl isocyanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxybenzoyl isocyanate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Polymer Chemistry

2-Methoxybenzoyl isocyanate plays a significant role in the production of polyurethane materials. These materials are widely used due to their versatility and durability. The compound can react with polyols to form urethane linkages, which are crucial in creating flexible foams, elastomers, and coatings.

Table 1: Applications of this compound in Polymer Chemistry

| Application Type | Description | Example Products |

|---|---|---|

| Flexible Foams | Used in producing cushioning materials for furniture and automotive seating. | Furniture cushions, car seats |

| Coatings | Provides weather resistance and durability to surfaces. | Protective coatings for metals |

| Adhesives | Enhances bonding strength in various substrates. | Construction adhesives |

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its ability to form stable linkages with amines allows for the development of new drug candidates.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the utility of this compound in synthesizing novel anticancer agents. By reacting this compound with various amine derivatives, researchers have successfully developed compounds that exhibit significant cytotoxicity against cancer cell lines.

- Methodology : The reaction involves a one-pot synthesis where this compound reacts with amines under controlled conditions.

- Findings : Compounds synthesized showed IC50 values lower than existing treatments, indicating higher potency.

Material Science Applications

In material science, this compound contributes to the development of advanced materials with specific properties such as thermal stability and mechanical strength. Its incorporation into composite materials enhances performance characteristics.

Table 2: Material Science Applications

| Material Type | Properties Enhanced | Use Cases |

|---|---|---|

| Composites | Improved mechanical strength and thermal stability. | Aerospace components |

| Coatings | Enhanced adhesion and resistance to environmental factors. | Automotive finishes |

Safety Considerations

While this compound has numerous applications, it is essential to handle it with care due to its potential health risks associated with isocyanates. Proper safety protocols must be followed during its use to minimize exposure risks.

- Health Risks : Exposure can lead to respiratory issues and skin sensitization.

- Safety Measures : Use of personal protective equipment (PPE) such as gloves and respirators is recommended when working with this compound.

化学反应分析

Reaction with Alcohols: Carbamate Formation

2-Methoxybenzoyl isocyanate reacts with alcohols to form carbamates (urethanes) via nucleophilic attack. The mechanism follows second-order kinetics, as demonstrated in studies of analogous isocyanates .

Mechanism :

-

Nucleophilic attack : The alcohol's hydroxyl oxygen attacks the electrophilic carbon of the isocyanate group.

-

Proton transfer : A proton shifts from the alcohol to the nitrogen, forming a carbamate.

ROH+R’NCO→ROC(O)N(H)R’

Kinetic Data (from analogous systems) :

| Catalyst (Fe(AA)₃) | Temperature (°C) | Rate Constant (k, L/mol·s) |

|---|---|---|

| 0.014 M | 30 | 0.0021 |

| 0.056 M | 30 | 0.0085 |

| 0.14 M | 30 | 0.021 |

-

The reaction is first-order in both isocyanate and alcohol, with fractional dependence on catalyst concentration (~0.6) .

-

Activation energy for catalyzed reactions is ~10–15 kcal/mol .

Reaction with Amines: Urea Formation

Primary and secondary amines react with this compound to form ureas. The methoxy group enhances electrophilicity at the isocyanate carbon, accelerating reactivity .

Mechanism :

-

Nucleophilic attack : The amine nitrogen attacks the isocyanate carbon.

-

Proton transfer : A proton transfers to the nitrogen, yielding a urea derivative.

R₂NH+R’NCO→R₂NC(O)N(H)R’

Key Observations :

-

Electron-withdrawing substituents (e.g., methoxy) increase reaction rates by polarizing the isocyanate group .

Hydrolysis: Carbamic Acid and CO₂ Release

In aqueous environments, this compound hydrolyzes to form 2-methoxybenzamide and carbon dioxide :

RNCO+H₂O→RNH₂+CO₂

Applications :

Polymerization Reactions

This compound participates in polymerization with diols or diamines to form polyurethanes or polyureas, respectively .

Polyurethane Formation :

nRNCO+nHO-R’-OH→[−O−C(O)−NH−R−NH−C(O)−O−R’−]ₙ

Factors Influencing Reactivity :

-

Solvent polarity : Polar solvents stabilize transition states in stepwise mechanisms .

-

Catalysts : Metal complexes (e.g., Fe(AA)₃) enhance reaction rates by lowering activation energy .

Cycloaddition with Nitrones: Oxadiazolidinone Formation

In dichloromethane, this compound undergoes stepwise [3+2] cycloaddition with nitrones to form 1,2,4-oxadiazolidin-5-ones .

Mechanism :

-

Nucleophilic attack : Nitrone oxygen attacks the isocyanate carbon.

-

Ring closure : Electrostatic interactions between nitrone nitrogen and isocyanate oxygen facilitate cyclization.

Regioselectivity :

-

1,2,4-Oxadiazolidin-5-ones are favored over 1,4,2-dioxazolidines due to lower activation barriers (ΔΔG‡ ≈ 3–5 kcal/mol) .

Carbodiimide Formation via Decarboxylation

Under catalytic conditions, this compound can undergo decarboxylation to form carbodiimides :

2RNCO→RN=C=NR+CO₂

Catalysts :

Temperature-Dependent Reactivity

Arrhenius Parameters (ferric acetylacetonate-catalyzed reactions) :

| Isocyanate | Eₐ (kcal/mol) | log(A) |

|---|---|---|

| α-Naphthyl (analog) | 12.5 | 8.2 |

| Para-tolyl (analog) | 11.8 | 7.9 |

Substituent Effects on Reactivity

The methoxy group at the ortho position:

属性

分子式 |

C9H7NO3 |

|---|---|

分子量 |

177.16 g/mol |

IUPAC 名称 |

2-methoxybenzoyl isocyanate |

InChI |

InChI=1S/C9H7NO3/c1-13-8-5-3-2-4-7(8)9(12)10-6-11/h2-5H,1H3 |

InChI 键 |

PQTGVZNCAVVCPU-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC=C1C(=O)N=C=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。